n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Lipophilicity Drug-likeness ADME prediction

Researchers seeking an apoptosis-inducing fragment for cancer studies often face scaffold limitations. This 5-trifluoromethyl-1,3,4-thiadiazole acetamide provides a calibrated solution: • Validated anticancer scaffold: In vitro IC50 of 3-7 µM against MCF7, PC3, SKNMC cell lines via caspase activation. • Defined fragment profile: MW 211.16, 1 HBD, LogP ~1.59 supports membrane permeability without target specificity loss. • Synthetic versatility: Serves as a precursor for focused 2-oxyacetamide libraries and herbicide candidate optimization, enabling direct structure-activity comparisons.

Molecular Formula C5H4F3N3OS
Molecular Weight 211.17 g/mol
CAS No. 10444-99-2
Cat. No. B3059631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
CAS10444-99-2
Molecular FormulaC5H4F3N3OS
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NN=C(S1)C(F)(F)F
InChIInChI=1S/C5H4F3N3OS/c1-2(12)9-4-11-10-3(13-4)5(6,7)8/h1H3,(H,9,11,12)
InChIKeyAUAGFVGIYFHJAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Heterocyclic Scaffold Overview


n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 10444-99-2) is a trifluoromethyl-substituted 1,3,4-thiadiazole acetamide with molecular formula C5H4F3N3OS and molecular weight 211.16 g/mol . This compound serves as a core scaffold for structurally diverse derivatives that have demonstrated in vitro anticancer activity comparable to doxorubicin in multiple cancer cell lines including MCF7 (breast), PC3 (prostate), and SKNMC (neuroblastoma) [1], as well as serving as the heterocyclic precursor for the commercial herbicide flufenacet [2]. The 5-trifluoromethyl-1,3,4-thiadiazole core is recognized as a privileged scaffold in medicinal chemistry for apoptosis induction via caspase pathway activation [1].

Apoptosis pathway research scaffold Reported caspase pathway activation in cell-model studies; core for fragment-based lead elaboration.
Agrochemical intermediate precursor Direct heterocyclic foundation of flufenacet-type herbicides; supports lipophilicity-activity relationship screening.

Why 2-Position Substitution Matters


The 2-acetamido substituent in n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide imposes a distinct physicochemical fingerprint that precludes simple generic substitution within the 1,3,4-thiadiazole class. Even minor variation at the 2-position—replacement of the acetamido group with amino, chloro, or oxyalkylamide—produces measurable and functionally significant shifts in lipophilicity, hydrogen bonding capacity, and molecular weight that affect bioavailability, reactivity, and synthetic utility . The quantitative property gradients documented in Section 3 demonstrate that substitution at the 2-position is not merely cosmetic; it directly alters the compound's suitability for specific applications, from fragment-based drug design to agrochemical intermediate chemistry.

2‑position substitution shifts polarity Replacing acetamido with amino or chloro changes LogP by up to 1.6 units, altering solubility and protein binding profiles.
Hydrogen bond donor count mismatch The single donor of the target compound differs from analogs with 0 or 2 HBDs, affecting membrane permeability and target engagement.
Molecular weight class mismatch With MW ~211 Da the compound resides in fragment space; flufenacet (MW ~351) occupies lead-like space, limiting direct substitution in early-stage programs.

Quantitative Comparison with Closest Analogs


Lipophilicity and Polarity Advantage

The target compound exhibits a measured LogP of 1.59 , substantially lower than the highly lipophilic herbicide flufenacet (LogP 3.2) and the 2-chloro intermediate (LogP 2.21) [1]. This positions the acetamido derivative approximately 1.6 log units more polar than flufenacet, translating to a roughly 40-fold difference in octanol/water partition coefficient. Compared to the 2-amino analog (LogP 1.72) [2], the target shows a modest but distinct polarity advantage (ΔLogP ≈ -0.13).

Lipophilicity
Cross-study
ΔLogP ≈ –1.61 vs flufenacet
Higher aqueous solubility; reduces non-specific binding artifacts
Computed/measured values from databases
Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Donor Profile

The target compound possesses exactly 1 hydrogen bond donor (the acetamido -NH-) , in contrast to 2 hydrogen bond donors in the 2-amino analog [1] and zero hydrogen bond donors in the 2-chloro analog [2]. This intermediate H-bond donor count—between the fully blocked chloro derivative and the doubly donating amino compound—offers a balanced hydrogen bonding profile suitable for controlled intermolecular interactions without excessive polarity that would preclude membrane permeability.

HBD profile
Cross-study
1 donor (vs 0 or 2 in analogs)
Balanced polarity for fragment-based design
Lipinski rule counting
Hydrogen bonding Crystal engineering Target engagement

Fragment-Based Drug Discovery Suitability

With a molecular weight of 211.16 g/mol , the target compound is significantly smaller than the commercial herbicide derivative flufenacet (MW ~351 g/mol) , and intermediate in size relative to the 2-amino analog (MW ~169 g/mol) [1] and the 2-chloro analog (MW ~188 g/mol) [2]. This MW places the compound well within the 'fragment' space (MW < 300), making it suitable as a validated starting point for fragment growing and merging strategies. Flufenacet, by contrast, already occupies lead-like chemical space and is less amenable to fragment-based optimization.

Fragment suitability
Cross-study
MW 211.16 g/mol, 1 rotatable bond
Ideal fragment for lead elaboration
MW
Cell-model response
Class-level
Scaffold derivatives IC50 3–7 µM (PC3); reference doxorubicin 7 µM
Supports apoptosis pathway-response interpretation
MTT assay; class-level inference for core scaffold
Purity spec
Supplier data
97–98% (HPLC)
Multi-vendor availability reduces procurement risk
CheMenu, Alfa Chemistry; MDL MFCD00461196
Spectral ID
Supporting
FTIR + UV-Vis reference spectra
Enables immediate identity verification
SpectraBase entry; not uniformly available for analogs
Fragment-based drug discovery Lead-likeness Scaffold minimization

In Vitro Anticancer Activity Validation

The 5-trifluoromethyl-1,3,4-thiadiazol-2-yl core—the identical scaffold present in the target compound—is validated as an anticancer pharmacophore. In a direct comparative study, 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives (compounds 4b, 4c) demonstrated IC50 values in the low micromolar range against MCF7, PC3, and SKNMC cancer cell lines, with activity comparable to doxorubicin [1]. A subsequent study on 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives showed IC50 values of 3–7 µM against PC3 cells, equaling or surpassing doxorubicin (IC50 = 7 µM) [2]. These data establish that the 5-trifluoromethyl-1,3,4-thiadiazol-2-yl scaffold can be elaborated into compounds with clinically meaningful in vitro anticancer potency.

Cell-model response
Class-level
Scaffold derivatives IC50 3–7 µM (PC3); reference doxorubicin 7 µM
Supports apoptosis pathway-response interpretation
MTT assay; class-level inference for core scaffold
Anticancer Apoptosis induction Caspase activation

Commercial Purity and Availability

The target compound is commercially available from multiple reputable chemical suppliers at a standard purity of 97–98% , with catalog numbers including CM484832 (CheMenu) and OFC10444992 (Alfa Chemistry). The MDL number MFCD00461196 and PubChem CID 165873 [1] provide unique database identifiers that ensure unambiguous compound identification during procurement. The compound is classified as a 'Trifluoromethylation Agent' by Alfa Chemistry , indicating its recognized utility as a synthetic building block.

Purity spec
Supplier data
97–98% (HPLC)
Multi-vendor availability reduces procurement risk
CheMenu, Alfa Chemistry; MDL MFCD00461196
Purity specification Quality control Procurement benchmark

Spectroscopic Identity Confirmation

The compound has published FTIR and UV-Vis spectra accessible through the SpectraBase spectral database (Compound ID: DIiFMwEU53c) [1], providing a reference-quality spectroscopic fingerprint for identity confirmation. This level of characterization is not uniformly available for all 2-substituted analogs and supports rigorous quality control during procurement and use. The availability of validated spectral data reduces the risk of misidentification, a common issue in chemical supply chains for specialized heterocycles.

Spectral ID
Supporting
FTIR + UV-Vis reference spectra
Enables immediate identity verification
SpectraBase entry; not uniformly available for analogs
Spectroscopic characterization Quality control Batch verification

Recommended Application Scenarios


Fragment-Based Apoptosis Inducer Development

With a molecular weight of 211.16 g/mol and only 1 rotatable bond , this compound meets all fragment-likeness criteria (<300 MW, ≤3 rotatable bonds, ≤3 HBD, ≤3 HBA). The 5-trifluoromethyl-1,3,4-thiadiazol-2-yl core has been independently validated as a scaffold for apoptosis-inducing anticancer agents with in vitro IC50 values in the 3–7 µM range against PC3, MCF7, and SKNMC cell lines [1]. Researchers conducting fragment-based screening or structure-activity relationship expansion targeting caspase 3/9 activation should prioritize this compound over the bulkier flufenacet (MW ~351) or the less synthetically tractable 2-chloro analog.

Agrochemical Intermediate for Herbicides

The 5-trifluoromethyl-1,3,4-thiadiazol-2-yl core is the heterocyclic foundation of flufenacet [2], a commercially registered pre-emergence herbicide. The acetamido-protected form (CAS 10444-99-2) serves as a versatile synthetic intermediate for generating focused libraries of 2-oxyacetamide derivatives [3]. Its intermediate LogP of ~1.59, compared to flufenacet's LogP of 3.2, makes it a useful comparator for probing lipophilicity-activity relationships in herbicide candidate optimization.

Chemical Probe with Balanced Polarity

The single hydrogen bond donor (acetamido -NH-) of this compound, compared to the two donors of the 2-amino analog or zero donors of the 2-chloro analog [4], provides a calibrated polarity that supports specific, reversible interactions with biological targets while maintaining sufficient membrane permeability. This makes the compound an attractive core for developing chemical probes where excessive polarity (amino analog) would limit cellular uptake and insufficient polarity (chloro analog) would reduce target binding specificity.

Application
Selection Property
Validation Focus
Apoptosis pathway research (caspase activation)
Single HBD, fragment-likeness (MW 211)
Caspase-3/7 activity assay review
Agrochemical lead optimization
Intermediate LogP (~1.6) vs flufenacet
Lipophilicity-activity relationship screening
Chemical probe with calibrated polarity
1 HBD, balanced LogP
Membrane permeability and target engagement review
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